![molecular formula C10H6N2O4S2 B14167098 (5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 27464-57-9](/img/structure/B14167098.png)
(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one is a compound belonging to the class of nitrofurans. Nitrofurans are characterized by a furan ring bearing a nitro group. This compound is known for its significant biological activities, particularly its antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one typically involves the condensation of 5-nitro-2-furaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, tetrahydrofuran derivatives, and substituted nitrofuran compounds .
Wissenschaftliche Forschungsanwendungen
5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of bacterial enzymes. The nitro group undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication . The molecular targets include bacterial nitroreductases and other enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrofuran derivatives such as nitrofurantoin, furazolidone, and nifuroxazide. Compared to these compounds, 5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one exhibits unique structural features that may contribute to its distinct antimicrobial properties . For instance, the presence of the thioxothiazolidine ring enhances its stability and bioactivity .
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nifuroxazide
- Furazidin
- Nifurtoinol
- Difurazone
- Nifurquinazol
Eigenschaften
CAS-Nummer |
27464-57-9 |
|---|---|
Molekularformel |
C10H6N2O4S2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
(5Z)-5-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6N2O4S2/c13-9-7(18-10(17)11-9)3-1-2-6-4-5-8(16-6)12(14)15/h1-5H,(H,11,13,17)/b2-1+,7-3- |
InChI-Schlüssel |
VGDGBMXDKZEVTF-YDCWOTKKSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C\2/C(=O)NC(=S)S2 |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C2C(=O)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


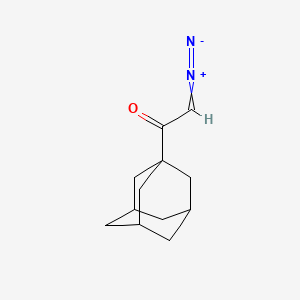
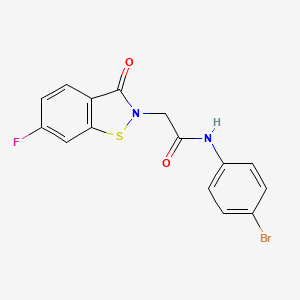
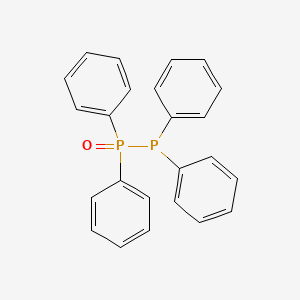

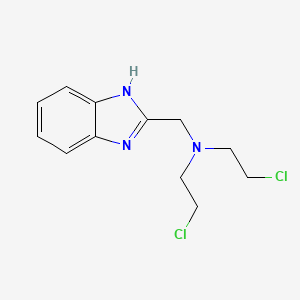
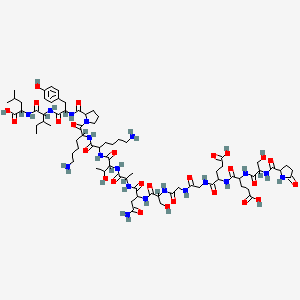
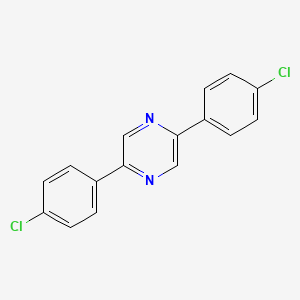
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
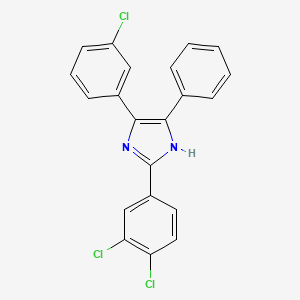
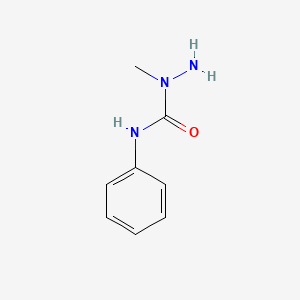
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
